methyl 4-methoxy-1H-indazole-7-carboxylate
Description
Properties
CAS No. |
1427377-63-6 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 4-methoxy-1H-indazole-7-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-4-3-6(10(13)15-2)9-7(8)5-11-12-9/h3-5H,1-2H3,(H,11,12) |
InChI Key |
DPFJNGKNYIDJSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=NNC2=C(C=C1)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives
The cyclization of hydrazine derivatives represents a classical approach to indazole synthesis. For methyl 4-methoxy-1H-indazole-7-carboxylate, this method typically begins with 4-methoxyphenylhydrazine and methyl acetoacetate as precursors. The reaction proceeds via a condensation-cyclization sequence under acidic conditions, facilitated by catalysts such as acetic acid or hydrochloric acid .
Key steps include:
-
Condensation : 4-Methoxyphenylhydrazine reacts with methyl acetoacetate to form a hydrazone intermediate.
-
Cyclization : Intramolecular cyclization under thermal conditions (80–100°C) generates the indazole ring system.
-
Esterification : The carboxylate group is introduced via esterification with methanol in the presence of sulfuric acid.
This method achieves moderate yields (45–60%) but requires careful optimization of stoichiometry and temperature to minimize side products like regioisomers or over-oxidized derivatives .
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions offer a modern route to functionalized indazoles. A protocol adapted from iridium-catalyzed C–H borylation (as demonstrated in related indazole syntheses) involves:
-
Borylation : 1H-Indazole undergoes iridium-catalyzed borylation at the 3-position using BPin (bis(pinacolato)diboron) to form 3-borylated indazole .
-
Cross-Coupling : The borylated intermediate reacts with methyl 4-methoxy-7-bromoindazole-7-carboxylate via Suzuki-Miyaura coupling, employing XPhos-Pd-G2 as the catalyst and tripotassium phosphate as the base .
Reaction Conditions :
-
Solvent: tert-Butyl methyl ether (TBME)/water (10:1 v/v)
-
Temperature: 100°C (microwave-assisted)
This method excels in regioselectivity and functional group tolerance, making it suitable for synthesizing analogs with diverse substituents.
Esterification of Carboxylic Acid Precursors
A two-step approach involves synthesizing the carboxylic acid derivative followed by esterification:
-
Synthesis of 1H-Indazole-7-Carboxylic Acid :
-
Esterification : The acid is treated with methanol and thionyl chloride (SOCl) to form the methyl ester .
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction rates and yields in indazole synthesis. A modified procedure from palladium-catalyzed cross-coupling involves:
-
Microwave Cyclization : A mixture of 4-methoxybenzaldehyde and methyl hydrazinecarboxylate is irradiated at 150°C for 20 minutes, forming the indazole ring .
-
Post-Functionalization : The intermediate undergoes oxidation with potassium permanganate (KMnO) to introduce the carboxylate group .
Key Parameters :
This method reduces reaction times from hours to minutes, ideal for high-throughput screening.
Comparison of Preparation Methods
The table below summarizes the efficiency, scalability, and limitations of each method:
| Method | Yield (%) | Temperature (°C) | Time | Scalability | Limitations |
|---|---|---|---|---|---|
| Hydrazine Cyclization | 45–60 | 80–100 | 6–12 h | Moderate | Regioisomer formation |
| Suzuki-Miyaura Coupling | 68–72 | 100 | 1 h | High | Requires expensive catalysts |
| Carboxylic Acid Route | 70–75 | 25–80 | 8–24 h | High | Multi-step synthesis |
| Microwave-Assisted | 75–80 | 150 | 20 min | Moderate | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-1H-indazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-methoxy-1H-indazole-7-carboxylate has shown promise in medicinal chemistry due to its biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Research indicates potential efficacy against bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Biological Interaction Studies
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its therapeutic application. Interaction studies focus on:
- Binding Affinity : Investigating how the compound interacts with specific enzymes or receptors.
- Metabolic Pathways : Understanding how the compound is metabolized in biological systems.
Material Science
In addition to its biological applications, this compound serves as a building block for synthesizing novel materials with specific properties. Its unique structure allows it to be incorporated into polymers or other materials, potentially enhancing their performance in various applications.
Case Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | In vitro studies demonstrated significant inhibition of tumor cell lines. |
| Antimicrobial Efficacy | Exhibited activity against several pathogenic bacterial strains. |
| Material Development | Used as a precursor in synthesizing advanced polymer composites. |
Mechanism of Action
The mechanism of action of methyl 4-methoxy-1H-indazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact pathways and molecular targets depend on the specific biological context and the nature of the indazole derivative .
Comparison with Similar Compounds
Table 1: Comparison of Key Indazole Derivatives
Key Observations:
In contrast, methyl 5-chloro-1H-indazole-7-carboxylate (CAS 1260851-42-0) features a chloro group at position 5, which withdraws electrons, altering reactivity in substitution or coupling reactions . Methyl 6-amino-1H-indazole-4-carboxylate (CAS 885518-56-9) has an amino group at position 6, enhancing its nucleophilic character for further functionalization .
Molecular Weight and Functional Diversity: Chloro-substituted derivatives (e.g., CAS 1260851-42-0) exhibit higher molecular weights (~210 g/mol) compared to the target compound (206.20 g/mol), impacting physical properties like solubility and melting point .
Comparison with Benzoimidazole and Indole Derivatives
and highlight structurally related heterocycles, such as 1H-benzo[d]imidazole-7-carboxylates and indole-2-carboxylates. For example:
- Benzoimidazole Derivatives (): Compounds like 2-amino-4-fluoro-1H-benzo[d]imidazole-7-carboxylic acid methyl ester (CAS Example 19) feature fused imidazole rings. These derivatives often exhibit enhanced metabolic stability compared to indazoles due to the imidazole’s aromaticity .
- Indole Derivatives (): Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate (CAS structure in ) shares methoxy and ester substituents but differs in the heterocyclic core. Indoles lack the adjacent nitrogen atoms of indazoles, reducing hydrogen-bonding capacity and altering electronic properties .
Biological Activity
Methyl 4-methoxy-1H-indazole-7-carboxylate (MMI) is a compound that has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MMI, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
1. Chemical Structure and Properties
MMI is characterized by its unique indazole structure, which is substituted at the 4-position with a methoxy group and at the 7-position with a carboxylate ester. This specific substitution pattern is crucial for its biological activity, influencing its reactivity and interaction with various biological targets.
The biological activity of MMI primarily stems from its ability to modulate the activity of specific enzymes and receptors involved in various cellular processes. Key mechanisms include:
- Enzyme Inhibition : MMI has been shown to inhibit enzymes that play critical roles in cancer cell proliferation. For instance, it can inhibit polyketide synthase, which is essential for the biosynthesis of certain lipids in tumor cells .
- Receptor Interaction : The compound interacts with various receptors, leading to downstream effects that can alter cell signaling pathways associated with inflammation and cancer .
3.1 Anticancer Activity
MMI exhibits promising anticancer properties, demonstrated through various in vitro and in vivo studies:
- In Vitro Studies : MMI has shown potent inhibitory effects on several cancer cell lines. For example, it demonstrated an IC50 value of approximately 0.64 μM against the MM1.S multiple myeloma cell line, indicating strong antiproliferative activity .
- In Vivo Studies : In animal models, MMI has been effective in reducing tumor growth rates, particularly in colorectal carcinoma xenografts .
3.2 Anti-inflammatory Activity
Research indicates that MMI may also possess anti-inflammatory properties. The compound's ability to inhibit specific inflammatory pathways makes it a candidate for further exploration in treating inflammatory diseases.
4. Comparative Analysis with Related Compounds
MMI can be compared with other indazole derivatives to highlight its unique biological profile:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| Methyl 4-methoxy-1H-indole-7-carboxylate | Indole derivative | Anticancer |
| Methyl 4-bromo-1H-indazole-7-carboxylate | Brominated indazole | Anticancer and anti-inflammatory |
The presence of the methoxy group at the 4-position significantly enhances MMI's reactivity compared to other derivatives, contributing to its distinct biological activities .
Case Study 1: Antitumor Efficacy
In a study evaluating various indazole derivatives, MMI was found to outperform several analogs in terms of anticancer efficacy against colon cancer models. The study highlighted its mechanism involving the inhibition of key signaling pathways associated with tumor growth .
Case Study 2: Inflammatory Response Modulation
Another investigation into MMI's anti-inflammatory effects revealed that it could significantly reduce cytokine levels in vitro, suggesting its potential as a therapeutic agent for conditions characterized by chronic inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
